molecular formula C9H11BrO2 B2361434 2-(4-Bromophenyl)propane-1,2-diol CAS No. 171417-14-4

2-(4-Bromophenyl)propane-1,2-diol

Cat. No.: B2361434
CAS No.: 171417-14-4
M. Wt: 231.089
InChI Key: QSSPOQOHIKXTNW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propane-1,2-diol is a brominated aromatic diol with the molecular formula C₉H₁₁BrO₂ and a monoisotopic mass of 229.99425 Da . Its structure features a 4-bromophenyl group attached to a propane-1,2-diol backbone. The compound has garnered industrial interest, as evidenced by 25 patents referencing its use, though academic literature remains sparse . Its InChIKey (QSSPOQOHIKXTNW-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, influenced by the bromine substituent’s electronegativity and steric bulk.

Properties

IUPAC Name

2-(4-bromophenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSPOQOHIKXTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171417-14-4
Record name 2-(4-bromophenyl)propane-1,2-diol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)propane-1,2-diol typically involves the bromination of phenylpropane-1,2-diol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Intermediate in Synthesis
2-(4-Bromophenyl)propane-1,2-diol serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including oxidation and reduction processes. The compound can be transformed into derivatives that possess different functional groups, thereby expanding its utility in organic synthesis.

Biology

Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those linked to inflammatory responses. This suggests potential applications in developing anti-inflammatory agents.

Biological Activity
The compound's structural features allow it to interact with biological systems effectively. Studies have indicated that it may influence receptor binding and modulate enzyme activity, making it a valuable candidate for further biological investigations.

Medicine

Therapeutic Properties
The compound has been investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities. In vitro studies have shown significant inhibition of cell proliferation against various cancer cell lines. The presence of the bromine atom enhances its cytotoxicity compared to non-brominated analogs, indicating its promise as an anticancer agent .

Industry

Production of Specialty Chemicals
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced materials with specific functionalities.

Study FocusFindingsReference
Enzyme InhibitionEffective against enzymes linked to inflammation
Anticancer ActivitySignificant inhibition of cancer cell proliferation
Receptor BindingModulates receptor function

Table 2: Synthetic Routes

Reaction TypeReagents/ConditionsMajor Products Formed
BrominationBenzene + Bromine (FeBr3 catalyst)Bromobenzene
Friedel-CraftsBromobenzene + Acetyl chloride (AlCl3 catalyst)4-Bromophenylacetone
Reduction4-Bromophenylacetone + NaBH44-Bromophenylpropan-2-ol

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)propane-1,2-diol involves its interaction with specific molecular targets. The bromine atom and diol groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (Da) Key Properties/Applications References
2-(4-Bromophenyl)propane-1,2-diol C₉H₁₁BrO₂ 4-Bromophenyl group 229.99 Industrial patents; potential polymer precursor
(2S,3R)-3-(4-Bromophenyl)-3-(2-ethoxyphenoxy)propane-1,2-diol C₁₇H₁₈BrO₄ 4-Bromophenyl + 2-ethoxyphenoxy group 373.23 Enhanced steric bulk; possible chiral catalysis applications
3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol C₁₃H₁₈O₄ Allyl + methoxyphenoxy groups 250.28 Green polymer synthesis; renewable resins
2-(6-bromopyridin-2-yl)propane-1,2-diol C₈H₁₀BrNO₂ Bromopyridinyl group (nitrogen-containing) 232.08 Coordination chemistry; medicinal chemistry
3-(4-hydroxy-3-methoxyphenyl)-3-methoxypropane-1,2-diol C₁₁H₁₆O₅ Hydroxy + methoxyphenyl groups 228.24 Natural product (hawthorn); antioxidant activity

Physicochemical Properties

  • Solubility : The bromophenyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or methoxy groups in 3-(4-hydroxy-3-methoxyphenyl)-3-methoxypropane-1,2-diol ). This makes it more suitable for hydrophobic matrices in polymer synthesis.
  • Basicity : The pyridine nitrogen in 2-(6-bromopyridin-2-yl)propane-1,2-diol introduces basicity, enabling coordination with metal ions—a property absent in the purely aromatic target compound .

Research Findings and Implications

  • Thermal Stability : Brominated diols generally exhibit higher thermal stability than hydroxyl-rich analogs like 3-(4-hydroxy-3-methoxyphenyl)-3-methoxypropane-1,2-diol , making them suitable for high-temperature applications .

Biological Activity

2-(4-Bromophenyl)propane-1,2-diol, also known by its CAS number 171417-14-4, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Research indicates that this compound exhibits biological activity primarily through its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the cholinergic system. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
  • Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress within cells .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in several contexts:

1. Neuroprotective Effects

A study demonstrated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role for this compound in neurodegenerative diseases such as Alzheimer's disease .

2. Antimicrobial Activity

Research has indicated that derivatives of bromophenyl compounds exhibit antimicrobial properties against various bacterial strains. The exact mechanism is not fully elucidated but may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

3. Anticancer Properties

Preliminary studies have shown that certain brominated phenolic compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : A study on the neuroprotective effects of brominated phenols found that treatment with similar compounds resulted in significant reductions in neuronal cell death in vitro. The authors suggested that these compounds could be developed as therapeutic agents for neurodegenerative disorders .
  • Case Study 2 : In a clinical trial assessing the antimicrobial efficacy of brominated phenolic compounds, it was found that these compounds exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the bromophenyl structure could enhance potency .

Research Findings Summary Table

Study Findings Reference
NeuroprotectionInhibition of neuronal apoptosis under oxidative stress
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer PotentialInduction of apoptosis in cancer cell lines

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